N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-isobutoxybenzamide N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-isobutoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0698299
InChI: InChI=1S/C17H19N5O3/c1-10(2)8-25-13-6-4-5-12(7-13)15(23)21-14-11(3)20-17-18-9-19-22(17)16(14)24/h4-7,9-10H,8H2,1-3H3,(H,21,23)(H,18,19,20)
SMILES: CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)C3=CC(=CC=C3)OCC(C)C
Molecular Formula: C17H19N5O3
Molecular Weight: 341.4 g/mol

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-isobutoxybenzamide

CAS No.:

Cat. No.: VC0698299

Molecular Formula: C17H19N5O3

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-isobutoxybenzamide -

Specification

Molecular Formula C17H19N5O3
Molecular Weight 341.4 g/mol
IUPAC Name N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-(2-methylpropoxy)benzamide
Standard InChI InChI=1S/C17H19N5O3/c1-10(2)8-25-13-6-4-5-12(7-13)15(23)21-14-11(3)20-17-18-9-19-22(17)16(14)24/h4-7,9-10H,8H2,1-3H3,(H,21,23)(H,18,19,20)
Standard InChI Key OZKYCAFCRSYISJ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)C3=CC(=CC=C3)OCC(C)C
Canonical SMILES CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)C3=CC(=CC=C3)OCC(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator